2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylpropanamide
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Overview
Description
The compound “2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylpropanamide” is a complex organic molecule. It contains several functional groups, including a chlorophenoxy group, a furan ring, a phenyl ring, and an amide group. These functional groups suggest that this compound may have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods could be used for structural elucidation .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the amide group might participate in hydrolysis or condensation reactions. The chlorophenoxy group might undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Antiprotozoal Activity
Research involving substituted 2,5-bis(4-guanylphenyl)furans and related analogues, which share a structural resemblance to the compound , especially in the presence of furan and phenyl groups, have been synthesized and evaluated for antimalarial and antitrypanosomal activities. Although none exhibited high antimalarial activity, several were very active against Trypanosoma rhodesiense in mice, indicating potential for antiprotozoal applications (Das & Boykin, 1977).
Antimicrobial Activity
Compounds structurally similar to the queried molecule, specifically those incorporating chlorophenyl and furan groups, have shown specific activity against anaerobic bacteria. One such compound designed to act as a prodrug demonstrates the potential for targeted antibacterial applications, particularly in treating infections caused by anaerobic bacteria (Dickens et al., 1991).
Antidepressant and Antianxiety Activities
Novel derivatives incorporating the furan moiety, similar to the compound of interest, have been synthesized and tested for their antidepressant and antianxiety activities. The studies suggest the potential of these compounds in psychiatric disorder treatment, highlighting the therapeutic relevance of furan-containing compounds in neuropsychopharmacology (Kumar et al., 2017).
Antibacterial and Antifungal Agents
Further research into compounds with chlorophenyl and furanyl segments indicates their efficacy as in vitro antibacterial and antifungal agents. Such studies underscore the broad-spectrum antimicrobial potential of compounds within this chemical class, offering avenues for developing new antimicrobial therapies (Desai, Dodiya, & Shihora, 2011).
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known for their diverse therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Biochemical Pathways
Furan derivatives have been known to interact with a variety of biochemical pathways due to their diverse therapeutic properties .
Pharmacokinetics
The molecular weight of a similar compound, 2-(4-chlorophenoxy)-n-(4-(furan-3-yl)benzyl)acetamide, is 34179, which might influence its bioavailability.
Result of Action
Furan derivatives have been known to exhibit a wide range of therapeutic effects .
Safety and Hazards
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO4/c1-22(2,28-18-11-9-17(23)10-12-18)21(26)24-14-19(25)15-5-7-16(8-6-15)20-4-3-13-27-20/h3-13,19,25H,14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRDTLCONHUKRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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